nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572905
InChI: InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4
SMILES:
Molecular Formula: C22H36NiPS10
Molecular Weight: 710.9 g/mol

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium

CAS No.:

Cat. No.: VC16572905

Molecular Formula: C22H36NiPS10

Molecular Weight: 710.9 g/mol

* For research use only. Not for human or veterinary use.

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium -

Specification

Molecular Formula C22H36NiPS10
Molecular Weight 710.9 g/mol
IUPAC Name nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium
Standard InChI InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4
Standard InChI Key MJMGEZJKYPAWTM-UHFFFAOYSA-J
Canonical SMILES CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3]

Introduction

Structural and Compositional Characteristics

Molecular Architecture

The compound consists of a nickel(III) ion coordinated to a 2-sulfanylidene-1,3-dithiole-4,5-dithiolate ligand, forming a planar dithiolene complex. The tetrabutylphosphanium cation ([P(C₄H₉)₄]⁺) serves as a counterion to balance the charge. The ligand’s sulfur atoms create a conjugated π-system, enabling delocalized electron density that stabilizes the nickel center in its +3 oxidation state .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₂₂H₃₆NiPS₁₀
Molecular Weight710.9 g/mol
Oxidation State of Nickel+3
Coordination GeometrySquare planar (dithiolene)

X-ray crystallography of related nickel dithiolenes reveals slight distortions in the Ni-S bond angles (e.g., 6.45° between ligand planes), attributed to steric interactions from the tetrabutylphosphanium group .

Synthesis and Mechanistic Pathways

Proton-Mediated Rearrangement

A key synthesis route involves the 1,4-aryl shift of electron-rich 1,3-dithiole-2-thione derivatives in the presence of perchloric acid. This process proceeds via:

  • Protonation of a hydroxyl group, forming a carbocation stabilized by resonance with the dithiolene π-system.

  • Intramolecular nucleophilic attack by a sulfur atom, leading to ring closure and dehydration.

  • Coordination with nickel salts (e.g., NiCl₂) in the presence of tetrabutylphosphonium bromide, yielding the final complex .

Optimization Conditions

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: Room temperature to 50°C.

  • Yield: ~40% after recrystallization from CH₂Cl₂/hexane .

Electrochemical and Spectroscopic Properties

Redox Behavior

Cyclic voltammetry studies show two reversible oxidation waves:

  • First oxidation: −740 mV (vs. Ag/Ag⁺), corresponding to the Ni(III)/Ni(IV) transition.

  • Second oxidation: +110 mV, attributed to ligand-centered processes .

Spectroscopic Analysis

  • UV-Vis Spectroscopy: Absorbance bands at 450–600 nm indicate ligand-to-metal charge transfer (LMCT) transitions.

  • IR Spectroscopy: Stretching vibrations at 1050 cm⁻¹ (C=S) and 750 cm⁻¹ (Ni-S) confirm ligand coordination .

Applications in Materials Science

Molecular Conductors

Nickel dithiolenes are precursors for conductive polymers and organic field-effect transistors (OFETs). The extended π-system in the dithiolene ligand facilitates electron delocalization, enabling charge carrier mobility up to 0.1 cm²/V·s in thin-film devices .

Catalytic Activity

Preliminary studies suggest potential in homogeneous catalysis for C–C bond formation, though further validation is required.

Comparative Analysis with Analogous Complexes

Table 2: Counterion Effects on Nickel Dithiolenes

PropertyTetrabutylphosphanium ComplexTetrabutylammonium Complex
Molecular FormulaC₂₂H₃₆NiPS₁₀C₂₂H₃₆NNiS₁₀
Oxidation Potential (Ni³⁺/Ni⁴⁺)−740 mV−760 mV
Solubility in CH₂Cl₂HighModerate
Crystallographic Distortion6.45°5.20°

The tetrabutylphosphanium variant exhibits enhanced solubility in nonpolar solvents and marginally higher oxidation potentials compared to its tetrabutylammonium counterpart, likely due to differences in ion-pairing effects .

Challenges and Future Directions

  • Stability Issues: The Ni(III) center is prone to disproportionation under aerobic conditions, necessitating inert atmosphere handling.

  • Device Integration: Improving thin-film morphology for OFET applications remains a hurdle .

  • Catalytic Exploration: Expanding scope to asymmetric synthesis or energy storage systems could unlock new utilities.

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